Laticauda semifasciata III

Description

Properties

CAS No. |

79955-79-6 |

|---|---|

Molecular Formula |

C305H458N86O100S10 |

Molecular Weight |

7250 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,26S,29S,32S,35S,38S)-3-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(1R,2aR,4S,7S,9aS,10S,12aS,13S,15aS,16S,19R,21aS,22S,24aS,25S,28S,31R,34S,37S,40S,46S,49S,52S,55S,58S,64R,69R,72S,75S,78S,81S,84S,87S,93S,96S,99S)-10,46-bis(4-aminobutyl)-2a-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-22,93-bis(2-amino-2-oxoethyl)-15a,75-bis(3-amino-3-oxopropyl)-58-benzyl-9a-[(2S)-butan-2-yl]-40-(3-carbamimidamidopropyl)-12a,55-bis(2-carboxyethyl)-81-(carboxymethyl)-72,78-bis[(1R)-1-hydroxyethyl]-13,21a,34,37-tetrakis(hydroxymethyl)-4,99-bis[(4-hydroxyphenyl)methyl]-84-(1H-imidazol-5-ylmethyl)-16,28-bis(1H-indol-3-ylmethyl)-25-methyl-52,96-bis(2-methylpropyl)-1a,2,5,8,8a,11,11a,14,14a,17,17a,20,20a,23,23a,26,29,29a,32,35,38,41,44,47,50,53,56,59,62,71,74,77,80,83,86,92,95,98-octatriacontaoxo-7,49-di(propan-2-yl)-4a,5a,31a,32a,66,67-hexathia-a,3,6,7a,9,10a,12,13a,15,16a,18,19a,21,22a,24,27,28a,30,33,36,39,42,45,48,51,54,57,60,63,70,73,76,79,82,85,91,94,97-octatriacontazapentacyclo[67.37.23.419,31.087,91.0124,128]tritriacontahectane-64-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-11-(4-aminobutyl)-29-(2-amino-2-oxoethyl)-14-[(2S)-butan-2-yl]-17-(2-carboxyethyl)-20,26-bis[(1R)-1-hydroxyethyl]-35-(hydroxymethyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-32-propan-2-yl-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-7-(4-aminobutyl)-10-(carboxymethyl)-16-(hydroxymethyl)-13-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C305H458N86O100S10/c1-25-142(13)234-292(479)344-173(58-37-41-91-309)252(439)369-207(284(471)373-206-131-497-493-128-203(368-251(438)171(56-35-39-89-307)340-267(454)191(111-229(425)426)348-244(431)146(17)333-272(459)196(121-393)364-283(206)470)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)132-499-501-135-209(301(488)390-96-46-62-213(390)287(474)367-200(125-397)276(463)380-233(141(11)12)291(478)359-190(109-219(315)411)270(457)384-236(148(19)398)288(475)329-119-224(416)377-237(149(20)399)294(481)346-179(258(445)381-234)81-87-228(423)424)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201-126-492-500-134-210-302(489)389-95-45-61-212(389)286(473)366-195(120-392)249(436)328-117-222(414)336-174(76-82-215(311)407)253(440)341-178(80-86-227(421)422)257(444)382-235(143(14)26-2)293(480)374-208(133-498-494-127-202(370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318)278(465)351-183(101-155-64-70-161(404)71-65-155)263(450)349-180(98-137(3)4)262(449)360-194(110-220(316)412)300(487)388-94-44-60-211(388)285(472)357-187(106-160-115-321-136-330-160)266(453)356-192(112-230(427)428)271(458)387-239(151(22)401)295(482)345-175(77-83-216(312)408)259(446)385-241(153(24)403)298(485)376-210)281(468)352-184(102-156-66-72-162(405)73-67-156)268(455)379-231(139(7)8)289(476)343-172(57-36-40-90-308)250(437)362-198(123-395)274(461)353-186(105-159-114-325-168-54-33-31-51-165(159)168)265(452)371-204-129-495-496-130-205(372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(204)467)282(469)365-199(124-396)275(462)363-197(122-394)273(460)339-169(59-43-93-323-305(319)320)247(434)326-116-221(413)335-170(55-34-38-88-306)256(443)378-232(140(9)10)290(477)358-181(99-138(5)6)261(448)342-177(79-85-226(419)420)254(441)350-182(100-154-48-28-27-29-49-154)248(435)327-118-223(415)337-201/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 |

InChI Key |

VLKWCUBWIFHGLB-GFYSSRGUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CCCN3C2=O)CO)C(C)C)CC(=O)N)[C@@H](C)O)[C@@H](C)O)CCC(=O)O)[C@@H](C)CC)CCCCN)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N2CCC[C@H]2C(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)N)CO)[C@@H](C)O)CCC(=O)N)[C@@H](C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC5=CNC6=CC=CC=C65)C)CC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)C(C)C)CCCCN)CO)CC8=CNC9=CC=CC=C98)CO)CO)CCCNC(=N)N)CCCCN)C(C)C)CC(C)C)CCC(=O)O)CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CO)C(C)C)CC(=O)N)C(C)O)C(C)O)CCC(=O)O)C(C)CC)CCCCN)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)C)CC(=O)O)CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N2CCCC2C(=O)O)C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)O)CCC(=O)N)CO)C(C)O)CCC(=O)N)C(C)O)CC(=O)O)CC1=CN=CN1)CC(=O)N)CC(C)C)CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Molecular Composition and Primary Structure of Laticauda Semifasciata Iii

Distinction as a Long-Chain Neurotoxin

Neurotoxins of the three-finger family are broadly categorized into two main subclasses: short-chain and long-chain neurotoxins. Laticauda semifasciata III is classified as a long-chain neurotoxin based on distinct structural features. pnas.org It consists of 66 amino acid residues and is cross-linked by five disulfide bridges. nih.gov This extended length and additional disulfide bond, compared to short-chain neurotoxins, contribute to a more complex three-dimensional structure, including a prominent central loop (loop II) which is crucial for its interaction with the acetylcholine (B1216132) receptor. uniprot.org

Comparative Analysis with Short-Chain Neurotoxins from Laticauda semifasciata

The venom of Laticauda semifasciata also contains short-chain neurotoxins, most notably erabutoxin a and erabutoxin b. nih.gov These toxins provide a valuable point of comparison to understand the structure-function relationships within this toxin family.

Short-chain neurotoxins are characterized by a shorter polypeptide chain, typically 60-62 amino acids, and possess four disulfide bridges. pnas.orgnii.ac.jp Erabutoxins a and b are both comprised of 62 amino acid residues. The primary structural difference between erabutoxin a and erabutoxin b is a single amino acid substitution at position 26, where erabutoxin a has an asparagine residue while erabutoxin b contains a histidine residue.

The key distinctions between this compound and the erabutoxins are summarized in the table below.

Table 2: Comparison of this compound, Erabutoxin a, and Erabutoxin b

| Feature | This compound | Erabutoxin a | Erabutoxin b |

|---|---|---|---|

| Classification | Long-chain neurotoxin | Short-chain neurotoxin | Short-chain neurotoxin |

| Number of Amino Acids | 66 nih.gov | 62 | 62 |

| Number of Disulfide Bridges | 5 nih.gov | 4 nii.ac.jp | 4 nii.ac.jp |

| Amino Acid at Position 26 | Serine | Asparagine | Histidine |

The additional amino acid residues and the fifth disulfide bridge in this compound result in a distinct conformational arrangement compared to the shorter erabutoxins. These structural variations are believed to influence the kinetics of binding to and dissociation from the nicotinic acetylcholine receptor, thereby modulating the potency and reversibility of their toxic effects.

Three Dimensional Structural Elucidation and Conformational Dynamics of Laticauda Semifasciata Iii

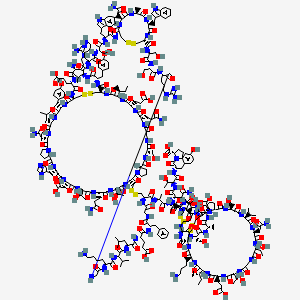

Solution Structure Determination via Nuclear Magnetic Resonance (NMR) Spectroscopy

Two- and three-dimensional ¹H Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the solution structure of LSIII. rcsb.org The process involved the collection of extensive datasets, including 497 NOE-derived distance restraints and 45 dihedral angle restraints, which served as the basis for structure calculations. rcsb.org An ensemble of 23 final structures was generated, providing a detailed view of the toxin's conformation in an aqueous environment. rcsb.org

| Structural Statistics (NMR Ensemble of LSIII) | Value |

| Number of Final Structures | 23 |

| NOE-derived Distance Restraints | 497 |

| Dihedral Angle Restraints | 45 |

| Average RMSD (Backbone Heavy Atoms) | 0.82 Å |

| Average RMSD (All Heavy Atoms) | 1.3 Å |

| Data derived from the solution structure determination of LSIII (residues 1-26, 37-60). rcsb.org |

LSIII exhibits the characteristic "three-finger fold" topology common to a large family of snake venom toxins. rcsb.orgmdpi.com This fold consists of three loops of β-strands that extend from the central core, resembling the fingers of a hand. mdpi.comresearchgate.net These loops create a slightly concave, leaf-like molecule. nih.govresearchgate.net The three-finger topology is a remarkably conserved structural framework, even among toxins with diverse primary sequences. mdpi.com The concave surface, formed specifically by the central (loop II) and third loops, presents a positively charged area responsible for binding to the acetylcholine (B1216132) receptor. nih.gov

Conformational Behavior of Key Functional Domains

While the core of LSIII is structurally rigid, specific functional domains exhibit distinct dynamic behaviors crucial for receptor binding and activity.

The prominent central loop, Loop II, is a key functional domain directly involved in binding to the nicotinic acetylcholine receptor. rcsb.orguconn.edu NMR studies revealed a novel finding: while the tip of loop II appears disordered relative to the globular core, the loop itself possesses a well-defined local structure. rcsb.org This suggests that the entire loop moves as a rigid body, likely through a hinge motion relative to the rest of the protein. rcsb.orguconn.edu This rigidity is significant because it reduces the entropic cost associated with binding to its receptor, as fewer degrees of freedom are lost upon complex formation. uconn.edunih.gov

The structural integrity of the three-finger fold is maintained by a network of highly conserved disulfide linkages. mdpi.comuconn.edu LSIII is stabilized by four conserved disulfide bridges that anchor the three-finger loops to the globular core. mdpi.combutantan.gov.br An additional disulfide bond within the principal binding loop (Loop II) appears to confer significant structural rigidity to this critical region. uconn.edu These bonds are essential for maintaining the specific, compact conformation of the toxin; reduction of these bonds leads to a loss of toxicity, underscoring their importance for biological function. datapdf.com This stable yet adaptable framework allows the toxin to make full contact with its binding site and potentially adapt to conformational changes in the receptor upon binding. uconn.edu

Molecular dynamics (MD) simulations, in conjunction with ¹³C magnetic relaxation rate data, have provided deeper insights into the dynamics of LSIII. uconn.edunih.gov These simulations confirmed the hypothesis of rigid-body motion of loop II about a hinge region. uconn.edunih.gov The simulations showed that the bending motion of the loop is a slow, collective process compared to the much faster fluctuations of individual dihedral angles. nih.gov This hinge motion may grant the toxin a degree of structural plasticity, enabling it to adapt its conformation to fit into the binding crevice of the acetylcholine receptor and remain bound as the receptor itself undergoes conformational changes. uconn.edunih.gov

Molecular Mechanisms of Laticauda Semifasciata Iii Neurotoxic Action

Postsynaptic Targeting at the Neuromuscular Junction

LsIII exerts its neurotoxic effects by targeting the postsynaptic membrane of the neuromuscular junction. researchgate.netresearchgate.net This is the primary site of action where the toxin interferes with the normal process of chemical signaling between nerve and muscle cells, leading to muscle paralysis. researchgate.net

The primary molecular target of LsIII is the nicotinic acetylcholine (B1216132) receptor (AChR), a crucial protein in the cholinergic system responsible for muscle contraction. uconn.eduontosight.ai LsIII binds with high specificity and affinity to these receptors, effectively blocking the binding of the natural neurotransmitter, acetylcholine. uconn.eduontosight.aiuniprot.org This inhibition of acetylcholine binding disrupts the normal signaling pathway that leads to muscle activation. ontosight.ai

The interaction between LsIII and AChR has been a subject of extensive research, utilizing techniques such as ELISA-based, non-radioactive assays to investigate the binding characteristics. nih.gov These studies have provided insights into the dose-dependent nature of this interaction. nih.gov

A notable characteristic of LsIII is the reversible nature of its antagonism at the nicotinic acetylcholine receptor. nih.govjst.go.jp Unlike some other snake venom neurotoxins that form a nearly irreversible bond with the receptor, the interaction of LsIII is more transient. nih.gov This property has been a key point of discussion when comparing its structure and function to other neurotoxins and cardiotoxins found in the venoms of sea snakes and Elapidae snakes. nih.gov The reversibility of the neuromuscular blockade produced by LsIII has been experimentally demonstrated. researchgate.netjst.go.jp

| Property | Description |

| Target | Nicotinic Acetylcholine Receptor (AChR) |

| Binding Nature | Specific and high affinity |

| Effect | Blocks acetylcholine binding, inhibiting neuromuscular transmission |

| Antagonism | Reversible |

Structure-Function Correlates of Neurotoxicity

The neurotoxic potency of LsIII is intrinsically linked to its three-dimensional structure. researchgate.netnih.gov Comprising 66 amino acid residues and five disulfide bridges, the specific arrangement of its polypeptide chain dictates its interaction with the AChR. nih.gov X-ray crystallography and NMR analyses have revealed a characteristic "three-finger" structure, where three loops extend from a dense core, creating a concave surface that is crucial for receptor binding. researchgate.netnih.gov

Specific amino acid residues within the LsIII structure have been identified as critical for its interaction with the AChR. While the prompt specifically mentions Lysine-23 and Lysine-35, broader studies on related three-finger toxins highlight the importance of a suite of residues. For instance, in other α-neurotoxins, residues such as Lys-27, Trp-29, Asp-31, and Lys-47/49 are pointed out as important for activity. nih.govmdpi.com The absence of certain key residues, such as Asp-31 and Lys-47, in LsIII has been suggested to be linked to its comparatively lower toxicity. nih.gov The interaction is thought to be a multisite process, requiring specific regions from all three "fingers" for proper binding and activity. nih.gov

The three-finger structure of LsIII is composed of distinct loops, each contributing to the toxin's binding affinity and specificity. uconn.eduresearchgate.net Loop II, in particular, is a prominent feature that contains many residues shown to make contact with the acetylcholine receptor. uconn.edu The rigidity of this loop, conferred by a bridging disulfide bond, provides an entropic advantage to binding, as fewer degrees of freedom are lost upon interaction with the receptor. uconn.edu This structural feature, along with a potential hinge motion, may allow the neurotoxin to adapt its conformation to fit snugly into the binding crevice of the AChR. uconn.edu The presence of an additional disulfide bond in loop II of long-chain neurotoxins like LsIII is considered a crucial feature for their binding to neuronal nAChR subtypes. nih.gov

| Structural Feature | Role in Neurotoxicity |

| Three-Finger Fold | Creates the overall shape for receptor interaction. |

| Critical Amino Acids | Directly participate in binding to the AChR. |

| Molecular Charge | Influences initial electrostatic attraction to the target. |

| Loop II | Contains key receptor-contacting residues and provides structural rigidity for efficient binding. |

| Fifth Disulfide Bridge | Characteristic of long-chain neurotoxins, important for neuronal AChR interaction. |

Comparative and Evolutionary Venomics of Laticauda Semifasciata Iii

Comparative Analysis with Other Toxins from Laticauda Species and Terrestrial Elapids

The venom of L. semifasciata is primarily composed of two main types of toxic proteins: phospholipases A₂ (PLA₂) and three-finger toxins (3FTx). nih.gov LsIII belongs to the long-chain neurotoxin subclass of the 3FTx family. ontosight.ai A comparative analysis of LsIII with other toxins, both from its own species and from terrestrial elapids, reveals key insights into its unique properties.

LsIII is a protein composed of 66 amino acid residues and is characterized by five disulfide bridges. nih.gov This structure places it within the broader family of snake venom neurotoxins, which are known for their conserved three-finger fold. nih.govnih.gov This characteristic structure consists of three loops emerging from a central core, creating a concave surface. nih.govnih.gov

Proton magnetic resonance studies have revealed a hydrophobic core in LsIII, formed by the first and central loops, as well as the tail portion of the molecule. nih.gov This core is believed to be a common feature among long neurotoxins, contributing to the rigidity of their backbone structure, which is more inflexible than that of short neurotoxins. nih.gov The disulfide linkages are also highly conserved among members of the long neurotoxin family. uconn.edu

When compared to other toxins from L. semifasciata, such as the more abundant and potent short-chain neurotoxins erabutoxin a and erabutoxin b, LsIII shows both similarities and differences. Erabutoxins a and b are each composed of 62 amino acid residues. nih.gov A minor, but equally lethal, neurotoxic component, erabutoxin c, also consists of 62 amino acids. nih.gov It differs from erabutoxin a by having one less lysine (B10760008) and one more histidine, and from erabutoxin b by having one less lysine and one more aspartic acid (or asparagine). nih.gov LsIII, with its 66 residues, is slightly longer than these short-chain neurotoxins. nih.gov

The table below provides a comparison of the amino acid composition of LsIII with other neurotoxins from Laticauda semifasciata.

| Feature | Laticauda semifasciata III (LsIII) | Erabutoxin a | Erabutoxin b | Erabutoxin c |

| Number of Amino Acids | 66 nih.gov | 62 nih.gov | 62 nih.gov | 62 nih.gov |

| Toxin Type | Long-chain neurotoxin ontosight.ai | Short-chain neurotoxin nih.gov | Short-chain neurotoxin nih.gov | Short-chain neurotoxin nih.gov |

| Key Structural Feature | Five disulfide bridges nih.gov | Four disulfide bridges | Four disulfide bridges | Four disulfide bridges |

The amino acid sequence of LsIII positions it structurally between the highly potent neurotoxins and the cardiotoxins found in sea snakes and other elapids. nih.gov

Like other neurotoxins in its family, LsIII targets the nicotinic acetylcholine (B1216132) receptor (nAChR) at the neuromuscular junction. ontosight.aiuconn.edu By binding to this receptor, it blocks the transmission of nerve impulses, leading to flaccid paralysis in prey. uconn.edu The positively charged, concave surface formed by the central and third loops of the toxin is responsible for this binding. nih.gov The arrangement of amino acid residues on this surface is similar across many neurotoxins. nih.gov

However, a key difference lies in the strength and reversibility of this binding. LsIII is described as a weak and reversibly acting neurotoxin. nih.gov This is in contrast to the more potent erabutoxins, which bind more tightly to the acetylcholine receptor. The weaker neurotoxicity of LsIII has been linked to the absence of certain key residues, such as Asp 31 and Lys 47, which are important for the activity of other α-neurotoxins. mdpi.com

The rigidity of the long neurotoxin backbone, including that of LsIII, is thought to contribute to the slow on-off rates of association with the receptor. nih.gov It has been proposed that a subtle conformational change occurs upon binding. nih.gov Furthermore, the prominent loop II of LsIII, which is involved in receptor binding, exhibits rigid-body motion, a feature that may have specific consequences for its interaction with the acetylcholine receptor. nih.gov This flexibility could allow the neurotoxin to adapt its conformation to remain bound as the receptor undergoes binding-induced conformational changes. uconn.edu

While sharing the three-finger structural motif with neurotoxins, cardiotoxins (also known as cytotoxins) represent a functionally distinct class of toxins. nih.govnih.gov Cardiotoxins are typically highly basic proteins that exhibit a broad range of biological activities, including cardiotoxicity and cytotoxicity. tandfonline.com

Structurally, while both neurotoxins and cardiotoxins have the three-finger fold, there are key differences. LsIII, with its five disulfide bridges, has a structure that is considered to be intermediate between that of typical neurotoxins and cardiotoxins. nih.gov A significant distinguishing feature is the distribution of hydrophobic and hydrophilic amino acids. Cardiotoxins have a unique asymmetric distribution of these residues, which is not observed in the same pattern in neurotoxins. tandfonline.com The structure of LsIII, while sharing the basic fold, does not exhibit the specific distribution of polar and nonpolar residues that is characteristic of cardiotoxins. tandfonline.com

Functionally, the primary target of LsIII is the nicotinic acetylcholine receptor, leading to neurotoxic effects. ontosight.aiuconn.edu In contrast, cardiotoxins exert their effects through different mechanisms, often involving disruption of cell membranes.

The table below summarizes the key differences between LsIII and typical snake venom cardiotoxins.

| Feature | This compound (LsIII) | Snake Venom Cardiotoxins |

| Primary Function | Neurotoxic (blocks nAChR) ontosight.aiuconn.edu | Cardiotoxic, Cytotoxic tandfonline.com |

| Primary Target | Nicotinic acetylcholine receptor ontosight.aiuconn.edu | Cell membranes |

| Amino Acid Composition | 66 residues nih.gov | ~60-65 residues |

| Disulfide Bridges | Five nih.gov | Typically four |

| Key Structural Aspect | Intermediate between neurotoxins and cardiotoxins nih.gov | Asymmetric distribution of hydrophobic/hydrophilic residues tandfonline.com |

Evolutionary Models and Hypotheses in Sea Snake Toxin Development

The evolution of snake venom toxins is a dynamic process driven by natural selection to optimize prey capture. The study of toxins like LsIII provides valuable insights into the molecular mechanisms and evolutionary trajectories that have shaped these potent molecules.

The evolution of toxins in the venom of Laticauda semifasciata and other sea snakes has led to the proposal of intriguing evolutionary concepts. One such hypothesis is "Evolution without Divergence". nih.govnih.gov This idea arose from inconsistencies between the classification of snakes based on morphological features and classifications based on the sequence comparison of their toxins. nih.govnih.gov It suggests that while the sequences of the toxins have evolved, the fundamental structure and function may remain conserved, leading to a situation where molecular evolution does not necessarily result in significant functional divergence.

The venom of L. semifasciata exhibits a pattern where the protein-coding regions of phospholipase A₂ genes show high levels of homology, around 90%. oup.com This indicates a more conserved evolutionary path compared to the venom gland PLA₂ enzymes of some terrestrial snakes. oup.com This conservation at the molecular level, despite the snakes' adaptation to a marine environment, supports the idea of a constrained evolutionary pathway for these toxins.

Sea snakes, including Laticauda, are believed to have evolved from terrestrial elapid ancestors. parahostdis.org The venom components of sea snakes, therefore, share a common ancestry with those of their land-dwelling relatives. Phylogenetic analyses based on the amino acid sequences of venom proteins have been instrumental in tracing these evolutionary relationships. parahostdis.org

The three-finger toxins, including LsIII, are part of a large superfamily that includes short and long neurotoxins, as well as cytotoxins, found in both sea snakes and terrestrial elapids. nih.govnih.gov The genes encoding these toxins share a common structure, typically consisting of three exons and two introns. nih.govnih.gov The evolution of these genes has involved processes such as gene duplication and neofunctionalization, where duplicated genes acquire new functions.

The venom of L. semifasciata is considered remarkably simple compared to the highly complex venoms of many terrestrial snakes. oup.com This suggests a different evolutionary pressure, possibly related to their specialized diet and aquatic environment. The evolution of the three-finger toxin genes is thought to have proceeded through a hypothetical process involving changes in the length and sequence of introns. nih.gov

The study of toxin genes in L. semifasciata and other elapids continues to provide a fascinating window into the molecular evolution of venom, highlighting the intricate interplay between genetic changes and adaptive pressures.

Advanced Research Methodologies Applied to Laticauda Semifasciata Iii

High-Resolution Structural Determination Techniques (e.g., Advanced NMR Applications)

The three-dimensional solution structure of Laticauda semifasciata III has been meticulously elucidated using high-resolution nuclear magnetic resonance (NMR) spectroscopy. nih.govuconn.edu This powerful technique allows for the determination of protein structures in a solution state, which closely mimics their natural physiological environment.

The process involved the use of both two- and three-dimensional ¹H NMR experiments to achieve sequence-specific proton assignments. nih.gov The structural calculations were based on a large set of experimental restraints. nih.gov These included 497 distance restraints derived from Nuclear Overhauser Effect (NOE) measurements and 45 dihedral angle restraints obtained from J-couplings. nih.gov Initial structures were generated and then refined using sophisticated computational methods like simulated annealing to produce a final ensemble of structures consistent with the experimental data. nih.gov

The resulting high-resolution structure revealed that LSIII adopts the characteristic three-finger toxin fold. nih.govresearchgate.net Its main structural elements consist of a globular core, from which three finger-like loops extend, and a three-stranded antiparallel β-sheet. nih.gov The core of the molecule is stabilized by a dense network of four disulfide bridges. pnas.org One of the most significant findings from the NMR analysis was the observation that the prominent second loop, which is critical for binding to the acetylcholine (B1216132) receptor, is disordered relative to the rest of the protein. nih.gov However, this loop possesses a well-defined local structure, suggesting it moves as a rigid body. nih.gov This "hinge motion" was later confirmed by ¹³C magnetic relaxation and molecular dynamics simulations, proposing a mechanism that confers an entropic advantage to receptor binding and allows conformational adaptability. uconn.edu

| Parameter | Details | Reference |

|---|---|---|

| Technique | 2D and 3D ¹H NMR Spectroscopy | nih.gov |

| Distance Restraints | 497 NOE-derived restraints | nih.gov |

| Dihedral Angle Restraints | 45 restraints from J-couplings | nih.gov |

| Refinement Method | All-atom refinement by simulated annealing | nih.gov |

| Secondary Structure | Three-stranded antiparallel β-sheet, three loops | nih.gov |

| Backbone RMSD | 0.82 Å (for residues 1-26, 37-60) | nih.gov |

| Key Dynamic Feature | Rigid-body hinge motion of loop II | uconn.edu |

Chemical Modification and Site-Directed Mutagenesis Studies for Functional Probes

To identify the specific amino acid residues responsible for the biological activity of three-finger toxins, researchers have employed chemical modification and site-directed mutagenesis. researchgate.netbutantan.gov.br These techniques allow for the creation of functional probes to map the interaction surfaces of the toxin. While extensive mutagenesis has been performed on the highly homologous erabutoxin a, also from Laticauda semifasciata, the findings provide critical insights into the functional site of LSIII. researchgate.netoup.com

Early chemical modification studies on Laticauda semifasciata toxins revealed that the single conserved Tryptophan residue is essential for toxicity; its modification leads to a loss of binding ability to the acetylcholine receptor. butantan.gov.br In contrast, the modification of several Lysine (B10760008) and Arginine residues did not result in a loss of toxicity, indicating their roles were not individually critical. butantan.gov.br

Site-directed mutagenesis on erabutoxin a has provided a more detailed map of the functional site. researchgate.netoup.com By systematically replacing specific amino acid residues and measuring the resulting change in affinity for the acetylcholine receptor (AcChoR), researchers have delineated a functional surface of at least 680 Ų. researchgate.net This site encompasses all three loops of the toxin and includes both conserved and variant residues. researchgate.net Key residues identified as crucial for high-affinity binding include Lys-27, Trp-29, Asp-31, and Arg-33 in the central loop (Loop II). researchgate.net Additionally, residues in the first loop, such as His-6, Gln-7, and Ser-9, and in the third loop, such as Lys-47, contribute significantly to receptor recognition. researchgate.netmdpi.com The mutation of Ile-36 to Arginine was found to actually increase the affinity, demonstrating the complex nature of the toxin-receptor interaction. researchgate.net

| Original Residue | Position | Mutation | Effect on AcChoR Affinity | Reference |

|---|---|---|---|---|

| His | 6 | Ala | Decrease | researchgate.net |

| Gln | 7 | Leu | Significant Decrease | researchgate.net |

| Tyr | 25 | Phe | Decrease | researchgate.net |

| Lys | 27 | Glu | Significant Decrease | researchgate.net |

| Trp | 29 | Phe | Significant Decrease | researchgate.net |

| Ile | 36 | Arg | Increase | researchgate.net |

| Lys | 47 | Ala | Decrease | researchgate.net |

Bioinformatic and Computational Analyses of Toxin Sequences and Structures

Bioinformatic and computational tools are indispensable for analyzing the vast amount of data generated on toxins like LSIII, placing its sequence and structural information into a broader biological and evolutionary context. uconn.edumdpi.com

The primary structure of LSIII, a protein composed of 66 amino acids with five disulfide bridges, serves as the foundational data for these analyses. nih.gov Sequence alignment algorithms, such as MUSCLE, are used to compare the amino acid sequence of LSIII with hundreds of other three-finger toxins. mdpi.com This comparative analysis, often visualized with software like Jalview, highlights conserved residues and regions that are critical for the structural fold and function, as well as variable regions that may confer target specificity. mdpi.com For instance, the lower toxicity of LSIII has been linked bioinformatically to the absence of key residues like Asp-31 and Lys-47, which are important for the activity of other α-neurotoxins. mdpi.com

Computational methods are also used to model the three-dimensional properties of the toxin. The calculation of the electrostatic surface potential, using methods like the Adaptive Poisson-Boltzmann equation, reveals the charge distribution across the molecule's surface, which is critical for its interaction with the negatively charged surface of the receptor. mdpi.com Furthermore, molecular dynamics simulations have been employed to study the protein's flexibility, confirming the "hinge" motion of loop II that was first suggested by NMR data. uconn.edu These simulations provide a dynamic view of the toxin, suggesting how its flexibility might facilitate binding to its target. uconn.edu Phylogenetic analysis, based on sequence alignments, helps to reconstruct the evolutionary history of these toxins, showing how gene duplication and accelerated evolution have given rise to their vast functional diversity. core.ac.ukresearchgate.net

| Tool/Method | Application | Finding/Purpose | Reference |

|---|---|---|---|

| Sequence Alignment (e.g., MUSCLE) | Comparison of LSIII amino acid sequence with other toxins. | Identify conserved and variable regions. | mdpi.com |

| Visualization Software (e.g., Jalview) | Visual representation of multiple sequence alignments. | Facilitate analysis of sequence patterns. | mdpi.com |

| Homology Modeling (e.g., HHPred) | Predicting structure based on known homologous structures. | Generate 3D models for toxins without experimentally determined structures. | nih.gov |

| Electrostatic Potential Calculation (e.g., APBS) | Modeling the charge distribution on the toxin's surface. | Understand electrostatic contributions to receptor binding. | mdpi.com |

| Molecular Dynamics Simulation | Simulating the movement of atoms in the protein over time. | Confirmed the rigid-body motion of loop II, providing insights into binding dynamics. | uconn.edu |

| Phylogenetic Analysis | Constructing evolutionary trees based on sequence data. | Understand the evolutionary relationships and divergence of three-finger toxins. | core.ac.uk |

Future Directions and Emerging Research Frontiers for Laticauda Semifasciata Iii

Elucidation of Comprehensive Protein Interaction Networks

A pivotal future direction in the study of Laticauda semifasciata III lies in the comprehensive mapping of its protein interaction networks. The biological effect of a toxin is not solely a consequence of its interaction with a primary target but is also influenced by a cascade of subsequent molecular interactions. Modern systems biology approaches, particularly proteomics and transcriptomics, are poised to unravel these complex networks. nih.govresearchgate.netnih.gov

Future research will likely focus on "venomics," the large-scale study of venom components and their interactions. researchgate.net By employing techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens, researchers can identify host proteins that directly or indirectly interact with LsIII. This will provide a more holistic view of the envenomation process, moving beyond the well-established LsIII-nAChR interaction. For instance, identifying interacting partners could reveal novel aspects of toxin transport, localization, and metabolism within the prey's body.

Furthermore, understanding the protein-protein interactions within the venom itself is a burgeoning area of research. nih.gov Some venom components, while not toxic on their own, can potentiate the effects of neurotoxins by forming active complexes. researchgate.net Investigating the potential for LsIII to form such complexes with other proteins in Laticauda semifasciata venom could uncover synergistic relationships that enhance its neurotoxic effects.

| Research Approach | Objective | Potential Insights |

| Affinity Purification-Mass Spectrometry (AP-MS) | Identify direct and indirect binding partners of LsIII in host tissues. | Elucidation of toxin transport, localization, and downstream signaling pathways. |

| Yeast Two-Hybrid (Y2H) Screens | Screen for protein-protein interactions between LsIII and a library of host proteins. | Discovery of novel cellular targets and interaction domains. |

| Co-immunoprecipitation (Co-IP) | Validate interactions identified through large-scale screening methods in a cellular context. | Confirmation of in vivo relevance of protein interactions. |

| "Venomics" Proteomics | Characterize the complete protein profile of L. semifasciata venom. | Identification of potential synergistic proteins that interact with LsIII. |

Advanced Structural-Functional Correlative Studies

While the primary and tertiary structures of LsIII are known, advanced structural biology techniques are set to provide a more dynamic and high-resolution understanding of its function. uconn.edunih.gov The relationship between a protein's structure and its function is fundamental, and for a toxin like LsIII, subtle conformational changes can have profound effects on its binding affinity and specificity. nih.gov

High-resolution techniques such as cryo-electron microscopy (cryo-EM) will be instrumental in visualizing the LsIII-nAChR complex at near-atomic detail. nih.govnih.gov This will allow for a precise mapping of the interacting residues and a better understanding of the conformational changes that occur upon binding. Such detailed structural information is invaluable for understanding the molecular basis of its potent neurotoxicity.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be vital tools. nih.govnih.gov NMR studies have already provided insights into the flexibility of the protruding second loop of LsIII, which is crucial for its interaction with the nAChR. uconn.educapes.gov.br Future NMR experiments, potentially utilizing advanced techniques like solid-state NMR, could further probe the dynamics of LsIII in different environments, including in the presence of membrane mimics. nih.gov

Moreover, the application of synthetic biology will enable the production of recombinant LsIII and its variants. nih.gov This will facilitate detailed structure-function studies where specific amino acid residues can be mutated to assess their contribution to receptor binding and toxicity. This approach has been successfully used to identify key residues for the biological activity of other three-finger toxins. nih.gov

| Technique | Focus | Expected Outcome |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of the LsIII-nAChR complex. | Detailed mapping of the binding interface and conformational changes. |

| Advanced NMR Spectroscopy | Dynamics of LsIII in solution and membrane-like environments. | Understanding the role of flexibility in receptor recognition and binding. |

| X-ray Crystallography | Atomic-resolution structure of LsIII and its mutants. | Precise structural information to correlate with functional data. |

| Synthetic Biology & Site-Directed Mutagenesis | Production of LsIII variants with specific amino acid substitutions. | Identification of key residues for toxicity and receptor binding. |

Novel Computational Approaches for Understanding Molecular Recognition and Toxin Evolution

Computational biology and bioinformatics are revolutionizing the study of snake venom toxins, offering powerful tools to investigate molecular recognition and evolutionary dynamics. nih.govresearchgate.net For this compound, these approaches will be critical in silico laboratories for exploring its interaction with the nAChR and tracing its evolutionary history.

Molecular dynamics (MD) simulations can provide a dynamic view of the LsIII-nAChR interaction, complementing the static pictures provided by structural biology. uconn.edunih.gov These simulations can model the binding process, reveal the energetic contributions of individual residues, and predict how mutations might affect binding affinity. This detailed understanding of molecular recognition is crucial for deciphering the basis of its high specificity and potency. nih.govplos.org

In the realm of evolutionary studies, bioinformatics pipelines can be used to analyze the diversification of three-finger toxins. thescipub.comeurekalert.orgmdpi.com By comparing the sequences of LsIII with other toxins from related sea kraits and elapid snakes, researchers can reconstruct their evolutionary relationships and identify the selective pressures that have shaped their evolution. researchgate.net Theories such as the "Rapid Accumulation of Variations in Exposed Residues" (RAVER) model suggest that positive selection on surface-exposed residues drives the functional diversification of these toxins. mdpi.com Applying such models to LsIII and its homologs can provide insights into the molecular arms race between sea kraits and their prey.

Furthermore, the integration of genomic and transcriptomic data will be essential for understanding the evolution of the genes encoding LsIII and other venom components. unifesp.br This "proteogenomic" approach can reveal gene duplication events, which are a primary mechanism for the evolution of new toxin functions. nih.govwikipedia.orgmdpi.com

| Computational Method | Application | Scientific Question Addressed |

| Molecular Dynamics (MD) Simulations | Simulating the interaction of LsIII with the nAChR. | What are the key energetic and conformational changes during binding? |

| Homology Modeling | Building 3D models of LsIII variants and related toxins. | How do sequence variations translate to structural and functional differences? |

| Phylogenetic Analysis | Reconstructing the evolutionary history of LsIII and other three-finger toxins. | What are the evolutionary origins and diversification patterns of these toxins? |

| Positive Selection Analysis | Identifying amino acid sites under positive Darwinian selection. | Which residues are key to the adaptation and functional divergence of LsIII? |

| Proteogenomics | Integrating genomic, transcriptomic, and proteomic data. | How did the gene encoding LsIII evolve and what is its genomic context? |

Q & A

Q. What are the structural characteristics of Laticauda semifasciata III (LsIII), and how are they determined experimentally?

LsIII is a neurotoxic protein comprising 66 amino acid residues with five disulfide bridges, one located between residues 26 and 30. Structural determination involves:

- Sequencing : Edman degradation or mass spectrometry to resolve amino acid sequences .

- Disulfide mapping : Techniques like partial enzymatic digestion combined with HPLC or X-ray crystallography to identify cysteine pairings .

- Comparative analysis : Cross-referencing with homologous toxins (e.g., erabutoxins) to validate structural motifs .

Q. What methodologies are employed to purify LsIII from venom samples?

Purification typically involves:

- Chromatography : Ion-exchange (e.g., CM-cellulose) or size-exclusion chromatography to isolate LsIII from other venom components .

- Cationic peptide separation : Utilizing the high cationic nature of LsIII for selective binding and elution .

- Purity validation : SDS-PAGE or MALDI-TOF to confirm molecular weight and homogeneity .

Q. How do researchers investigate the neurotoxic mechanism of LsIII?

Key approaches include:

- In vitro electrophysiology : Patch-clamp studies to assess LsIII's effects on ion channels (e.g., acetylcholine receptors) .

- Binding assays : Radiolabeled toxins or surface plasmon resonance (SPR) to quantify affinity for neuronal targets .

- Animal models : Administering LsIII to observe paralysis onset and histopathological changes .

Advanced Research Questions

Q. How can contradictions in phylogenetic analyses of Laticauda species (e.g., cladistic vs. phenetic results) be resolved?

Conflicting lineage associations (e.g., L. colubrina as transitional between L. laticaudata and L. semifasciata) require:

- Multi-locus sequencing : Combining mitochondrial (e.g., Cytb) and nuclear markers (e.g., RAG1) to reduce homoplasy .

- Morphometric integration : Quantifying morphological traits (e.g., scale counts, body ratios) alongside molecular data .

- Bayesian inference : Using probabilistic models to account for evolutionary rate variation .

Q. What experimental challenges arise when studying LsIII's reversibly acting neurotoxicity, and how are they addressed?

Challenges include:

- Reversibility quantification : Developing time-lapsed assays to measure toxin dissociation rates (e.g., fluorescence-based competitive binding) .

- In vivo retention : Tracking LsIII biodistribution using radiolabeling or fluorescent tags in model organisms .

- Synergistic effects : Co-administering LsIII with other venom components to mimic natural envenomation dynamics .

Q. How can researchers design studies to assess climate-driven range expansion in L. semifasciata populations?

Methodological considerations:

- Genetic sampling : Collecting specimens from marginal habitats (e.g., Korea’s southern coast) for mitochondrial Cytb haplotype analysis .

- Oceanographic modeling : Integrating sea surface temperature (SST) and current data (e.g., Kuroshio Current) to predict dispersal pathways .

- Demographic surveys : Long-term monitoring of breeding sites and prey availability in newly colonized regions .

Q. What strategies are used to reconcile discrepancies in venom composition studies (e.g., peptide heterogeneity across Laticauda species)?

Approaches include:

- Venomics : LC-MS/MS proteomic profiling to catalog peptide diversity .

- Transcriptome alignment : Comparing venom gland RNA-seq data with peptide sequences to identify expression biases .

- Geographic stratification : Sampling venom from distinct populations to control for ecological or genetic variability .

Methodological Guidance

- Data validation : For structural studies, cross-validate sequencing results with NMR or crystallographic data .

- Reproducibility : Document experimental protocols in line with guidelines for venom purification and characterization (e.g., Beilstein Journal standards) .

- Ethical compliance : Ensure animal studies adhere to institutional ethical review protocols, particularly for venom extraction and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.